N4-(2,5-dimethoxyphenyl)-N6-(2-methylpropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
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Description
N4-(2,5-dimethoxyphenyl)-N6-(2-methylpropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a useful research compound. Its molecular formula is C23H26N6O2 and its molecular weight is 418.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 418.21172409 g/mol and the complexity rating of the compound is 546. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The compound, N4-(2,5-dimethoxyphenyl)-N6-(2-methylpropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine, also known as NCGC00287263-01, primarily targets the Cyclin-Dependent Kinases (CDKs) . CDKs are a family of protein serine/threonine kinases that play crucial roles in the regulation of cell cycle and transcription . They are considered promising targets for the treatment of cancers and other diseases .
Mode of Action
This compound interacts with its target, CDK6, by inhibiting its activity . The inhibition of CDK6 leads to a halt in the cell cycle, preventing the proliferation of cancer cells . The most potent compound in this series showed superior antitumor activities and good CDK6 inhibitory activity .
Biochemical Pathways
The inhibition of CDK6 affects the cell cycle regulation pathway. CDK6 is a key player in the transition from the G1 phase to the S phase of the cell cycle. By inhibiting CDK6, the compound prevents the progression of the cell cycle, thereby inhibiting the proliferation of cancer cells .
Result of Action
The result of the compound’s action is the inhibition of cancer cell proliferation. By targeting and inhibiting CDK6, the compound prevents the progression of the cell cycle, leading to a halt in cancer cell proliferation . This results in the potential reduction of tumor growth.
Biological Activity
N4-(2,5-dimethoxyphenyl)-N6-(2-methylpropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a complex organic compound belonging to the pyrazolo[3,4-d]pyrimidine class. This compound exhibits significant biological activity, particularly in the context of cancer treatment and enzyme inhibition. The following sections detail its biological activity, synthesis, and potential therapeutic applications.
The compound has been identified as a potent inhibitor of specific protein kinases, particularly casein kinase 1 (CK1) and epidermal growth factor receptor (EGFR) tyrosine kinases. Aberrant activation of CK1 has been linked to various cancers and central nervous system disorders. Studies have shown that derivatives of pyrazolo[3,4-d]pyrimidines can effectively inhibit CK1 with IC50 values indicating strong potency against this target .
Key Findings:
- CK1 Inhibition: this compound demonstrates significant inhibitory activity against CK1, which is crucial for regulating cellular processes involved in cancer progression .
- EGFR Inhibition: The compound also inhibits EGFR activity, which is essential for cell proliferation and survival in cancer cells. This inhibition can lead to reduced tumor growth and improved therapeutic outcomes in cancer treatment .
Case Studies and Research Findings
Research has focused on the compound's efficacy in various cancer cell lines. For instance, studies involving A549 (lung cancer) and HCT-116 (colon cancer) cells have shown promising results:
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | A549 | 8.21 |
This compound | HCT-116 | 19.56 |
These findings suggest that the compound is effective in inducing apoptosis and inhibiting cell cycle progression in cancer cells .
Structural Insights
The unique structure of this compound allows it to interact favorably with target enzymes. The presence of the dimethoxyphenyl and methylpropyl groups enhances its binding affinity towards CK1 and EGFR compared to other similar compounds .
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler pyrazole and pyrimidine derivatives. Common methods include:
- Formation of the Pyrazole Ring: Starting materials are reacted under controlled conditions to form the initial pyrazole structure.
- Pyrimidine Fusion: The pyrazole is then fused with a pyrimidine ring through cyclization reactions.
- Substitution Reactions: The final compound is obtained by introducing the dimethoxyphenyl and methylpropyl groups through electrophilic substitution.
Properties
IUPAC Name |
4-N-(2,5-dimethoxyphenyl)-6-N-(2-methylpropyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N6O2/c1-15(2)13-24-23-27-21(26-19-12-17(30-3)10-11-20(19)31-4)18-14-25-29(22(18)28-23)16-8-6-5-7-9-16/h5-12,14-15H,13H2,1-4H3,(H2,24,26,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZXQVBLECOKVTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=C(C=CC(=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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